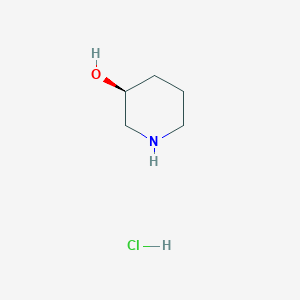

(S)-3-Hydroxypiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(3S)-piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLECDMDGMKPUSK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583519 | |

| Record name | (3S)-Piperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475058-41-4 | |

| Record name | (3S)-Piperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(-)-3-Hydroxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Hydroxypiperidine hydrochloride physical properties

An In-depth Technical Guide on the Physical Properties of (S)-3-Hydroxypiperidine Hydrochloride

This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral building block significant in pharmaceutical research and organic synthesis.[1] The information is intended for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its hydrochloride salt form enhances both stability and solubility, particularly in aqueous solutions, making it a versatile reagent in various synthetic applications.[1][3]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 475058-41-4 | [1][2][4][5][6][7] |

| Molecular Formula | C₅H₁₁NO·HCl (or C₅H₁₂ClNO) | [1][2][4][5][6][7] |

| Molecular Weight | 137.61 g/mol | [1][2][4][5][6][7] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 185 - 200 °C | [1][2][4][5] |

| Solubility | Soluble in water | [2][6][8] |

| Optical Rotation | [α]²⁰/D = -6.5° to -7° (c=1 in Methanol) | [1][2][6] |

| Storage | Room Temperature, under inert atmosphere | [1][2][6] |

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are provided in this section. These protocols are standard procedures in analytical and organic chemistry labs.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[9] A sharp melting range typically signifies a high-purity compound.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital equivalent)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10] Use a mortar and pestle to gently grind the crystals if necessary.[11]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[12] The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[10]

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.[12]

-

For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[12]

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting).[11] This range is the melting point.

Solubility Determination (Qualitative)

This protocol provides a method for confirming the qualitative solubility of the compound in water.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirrer

-

Spatula

-

Graduated pipette or dispenser

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a small, clean test tube.[13]

-

Solvent Addition: Add 0.75 mL of deionized water to the test tube in small portions (e.g., 0.25 mL at a time).[13]

-

Mixing: After each addition of water, shake or vortex the test tube vigorously for at least 30 seconds to facilitate dissolution.[13]

-

Observation: Visually inspect the solution against a well-lit background. If the solid completely dissolves to form a clear solution with no visible particles, the compound is considered soluble under these conditions.

Characterization by Spectroscopy

While not strictly physical properties, spectroscopic data are integral to confirming the identity and structure of the compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation:

-

Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[14]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O, given its solubility) in a small vial.[14]

-

To ensure homogeneity and remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

Acquire the spectrum using standard parameters for ¹H or ¹³C detection. An internal standard like TMS may be used for precise chemical shift referencing.[14]

-

Objective: To identify functional groups present in the molecule.

Procedure (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., methanol).[15]

-

Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[15]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.[15]

-

Acquire the background spectrum (of air) first, then acquire the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum.

-

Objective: To determine the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight.

Procedure (General Principle):

-

Sample Introduction & Ionization: The sample is introduced into the instrument and vaporized.[16] It is then ionized, typically using methods like Electron Impact (EI) to form a radical cation (molecular ion) or a gentler technique like Electrospray Ionization (ESI).[16][17]

-

Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.[16][17]

-

Deflection/Separation: The accelerated ions travel through a magnetic field (in a magnetic sector instrument) or a quadrupole analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[16][17] Lighter ions are deflected more than heavier ones.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[16][17]

Logical Relationships of Analysis

The following diagram illustrates the relationship between the compound, its inherent properties, and the analytical methods used for their determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 475058-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. (S) -3-Hydroxypiperidine Hydrochloride [sunwisechem.com]

- 5. (S) -3-Hydroxypiperidine Hydrochloride [sunwisechem.com]

- 6. This compound | 475058-41-4 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. scribd.com [scribd.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. quora.com [quora.com]

An In-depth Technical Guide to (S)-3-Hydroxypiperidine Hydrochloride: Chemical Structure, Stereochemistry, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxypiperidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of pharmaceutical agents, most notably for neurological disorders and targeted cancer therapies. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and physical properties. Detailed experimental protocols for its synthesis, primarily through the resolution of racemic mixtures and subsequent deprotection, are presented. Furthermore, this document summarizes the available spectroscopic data for its characterization and illustrates its crucial role in the synthesis of pharmaceutically active compounds.

Chemical Structure and Stereochemistry

This compound possesses a piperidine ring with a hydroxyl group at the third carbon position. The "(S)" designation signifies the stereochemical configuration at the chiral center (C3), indicating that with the hydrogen atom pointing away, the substituents from highest to lowest priority (following Cahn-Ingold-Prelog rules: -OH > -NH2- (in the ring) > -CH2- (C4) > -H) are arranged in a counter-clockwise direction. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Chemical Structure:

Caption: Chemical structure of this compound.

The stereochemical integrity of this compound is paramount for its application in asymmetric synthesis, ensuring the desired pharmacological activity and minimizing potential off-target effects of the corresponding (R)-enantiomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 195-200 °C | [1] |

| Optical Rotation | [α]²⁰/D ≈ -7.0° (c=1 in Methanol) | [1] |

| CAS Number | 475058-41-4 | [1] |

Synthesis and Purification

The enantiomerically pure this compound is typically prepared through the chiral resolution of racemic 3-hydroxypiperidine, followed by protection of the amine group, and subsequent deprotection. A common strategy involves the use of a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to separate the enantiomers. The resolved (S)-enantiomer is then commonly protected with a tert-butoxycarbonyl (Boc) group to yield (S)-1-Boc-3-hydroxypiperidine. The final step involves the acidic removal of the Boc group to afford the desired hydrochloride salt.

Experimental Protocol: Deprotection of (S)-1-Boc-3-hydroxypiperidine

This protocol describes the final step in the synthesis of this compound from its N-Boc protected precursor.

Materials:

-

(S)-1-Boc-3-hydroxypiperidine

-

4 M HCl in 1,4-Dioxane

-

Diethyl ether

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

To a solution of (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in a minimal amount of methanol, add 4 M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield this compound.

Spectroscopic Characterization

Accurate structural elucidation and confirmation of purity are essential. The following are the expected spectroscopic data for this compound. While high-resolution spectra are not publicly available, typical characterization data can be found on the websites of various chemical suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the hydroxyl proton. The proton on the chiral carbon (C3) would appear as a multiplet. The protons on the carbons adjacent to the nitrogen will be downfield due to the electron-withdrawing effect of the protonated amine.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the piperidine ring. The carbon bearing the hydroxyl group (C3) will be in the range of 60-70 ppm, while the carbons adjacent to the nitrogen (C2 and C6) will appear in the 40-50 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the ammonium salt.

-

C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

-

N-H bending vibrations around 1600 cm⁻¹.

-

C-O stretching vibration around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum is expected to show the molecular ion peak [M]+ for the free base (C₅H₁₁NO) at m/z = 101.15.

Role in Pharmaceutical Synthesis

This compound is a critical starting material in the synthesis of numerous pharmaceuticals. Its chirality is transferred to the final active pharmaceutical ingredient (API), which is often essential for its therapeutic efficacy. A prominent example is its use in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used for treating certain cancers.[2][3]

The following diagram illustrates the logical workflow of its incorporation in a multi-step synthesis.

Caption: Synthetic workflow from racemic precursor to API.

Conclusion

This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its synthesis, primarily achieved through efficient chiral resolution and protection/deprotection strategies, allows for its widespread use in the pharmaceutical industry. The stereochemical purity of this intermediate is critical for the development of safe and effective drugs. This guide provides essential technical information for researchers and professionals working with this versatile compound.

References

The Chiral Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a privileged heterocyclic motif that holds a prominent position in medicinal chemistry and drug discovery. Its prevalence in a vast number of natural products and clinically approved drugs underscores its profound biological significance. This technical guide provides a comprehensive overview of the chiral piperidine scaffold, detailing its role in enhancing pharmacological activity, presenting quantitative data on its biological effects, outlining key experimental protocols for its synthesis and evaluation, and visualizing its interaction with critical signaling pathways.

Introduction: The Privileged Scaffold

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, offers a unique combination of properties that make it an ideal building block for drug design. The introduction of chirality to this scaffold further enhances its utility, allowing for precise three-dimensional interactions with biological targets. The incorporation of a chiral piperidine moiety into a molecule can significantly influence its pharmacological profile by:

-

Modulating Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned by the nature and position of substituents on the chiral piperidine ring.

-

Enhancing Biological Activity and Selectivity: The defined stereochemistry of a chiral piperidine allows for optimized interactions with the chiral environment of biological macromolecules such as enzymes and receptors. This often leads to a significant increase in potency and selectivity for the desired target over off-targets, thereby reducing side effects.

-

Improving Pharmacokinetic Properties: The piperidine scaffold can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Its relative metabolic stability can lead to a longer duration of action.

-

Reducing hERG Toxicity: Strategic incorporation of chiral piperidine motifs has been shown to mitigate the risk of cardiotoxicity associated with the blockade of the hERG potassium channel.

Quantitative Bioactivity Data of Chiral Piperidine-Containing Compounds

The versatility of the chiral piperidine scaffold is evident in the wide range of biological targets it can be designed to interact with. The following tables summarize quantitative bioactivity data for representative chiral piperidine-containing compounds across different therapeutic areas.

Table 1: Chiral Piperidine Derivatives as CNS Agents

| Compound | Target(s) | Bioactivity Metric | Value | Reference(s) |

| Risperidone | 5-HT2A Receptor | Ki | 0.16 nM | [1] |

| Dopamine D2 Receptor | Ki | 3.13 nM | [1] | |

| α1-Adrenergic Receptor | Ki | 0.8 nM | [1] | |

| α2-Adrenergic Receptor | Ki | 7.54 nM | [1] | |

| Histamine H1 Receptor | Ki | 2.23 nM | [1] | |

| (+)-Methylphenidate | Dopamine Transporter (DAT) | - | ~10-fold more potent than l-isomer | [2] |

| Norepinephrine Transporter (NET) | - | Catecholamine-selective reuptake inhibition | [2] | |

| Paroxetine | Serotonin Transporter (SERT) | - | Potent and selective serotonin reuptake inhibitor |

Table 2: Chiral Piperidine Derivatives as Enzyme Inhibitors

| Compound | Target Enzyme | Bioactivity Metric | Value | Reference(s) |

| Donepezil | Acetylcholinesterase (AChE) | IC50 | 0.41 ± 0.09 µM (reference drug) | [3] |

| SCH66336 Intermediate | Farnesyl Protein Transferase | - | Enantioselective enzymatic acylation | [4] |

Table 3: Chiral Piperidine Derivatives as Anticancer Agents

| Compound | Cell Line | Bioactivity Metric | Value | Reference(s) |

| Piperidine-dihydropyridine hybrid | A-549 (Lung Cancer) | IC50 | 15.94 ± 0.201 μM | [5] |

| MCF-7 (Breast Cancer) | IC50 | 22.12 ± 0.213 μM | [5] | |

| Tetramethylpiperidine-phenazine (B4125) | Various Cancer Cell Lines | Mean IC50 | 0.48 µg/ml | [6] |

Table 4: Chiral Piperidine Derivatives as Antiviral Agents

| Compound | Virus | Cell Line | Bioactivity Metric | Value | Reference(s) |

| FZJ05 (Purine derivative) | Influenza A/H1N1 | MDCK | EC50 | Potent activity | [2] |

| FZJ13 (Purine derivative) | HIV-1 | - | Anti-HIV-1 activity | Comparable to 3TC | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of chiral piperidine-containing compounds.

Asymmetric Synthesis of Chiral Piperidines

Protocol 3.1.1: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts [7]

This method allows for the efficient synthesis of a variety of chiral piperidines from readily available pyridinium salts.

Materials:

-

Pyridinium salt (1.0 equiv)

-

(R)-1-phenylethylamine (10.0 equiv)

-

[Cp*RhCl₂]₂ (1 mol%)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Formic acid (24.0 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

-

Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).

-

Add formic acid (24.0 equiv) to the reaction mixture.

-

Stir the reaction mixture at 40 °C for 22 hours in air.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Biological Evaluation

Protocol 3.2.1: MTT Assay for Cell Viability and Cytotoxicity [8][9][10]

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells in culture (e.g., cancer cell lines)

-

96-well plates

-

Complete cell culture medium

-

Test compound (chiral piperidine derivative) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of 5 mg/ml MTT solution to each well. Incubate for 3.5-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes. Measure the absorbance at a wavelength of 590 nm using a microplate reader, with a reference wavelength of 620 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Protocol 3.2.2: Ellman's Method for Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric assay is commonly used to measure the activity of acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

Test compound (chiral piperidine derivative) stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations (or solvent for control).

-

Enzyme Addition: Add the AChE enzyme solution to each well.

-

Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Reaction Initiation: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to record the absorbance at regular intervals for a set period.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. The percent inhibition is calculated using the formula: Inhibition (%) = [(Rate of control - Rate of sample) / Rate of control] x 100. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3.2.3: Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs) [11][12][13][14]

This assay is used to determine the affinity of a ligand for a specific receptor.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Radioligand (a radioactive molecule that binds to the receptor)

-

Test compound (chiral piperidine derivative)

-

Assay buffer

-

96-well filter plates (e.g., GF/C)

-

Vacuum filtration manifold

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known non-radioactive ligand).

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Visualization of Biological Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of chiral piperidine scaffolds.

Caption: EGFR Signaling Pathway and Inhibition by a Chiral Piperidine TKI.

Caption: Dopamine D2 Receptor Signaling and Antagonism by Chiral Piperidine Antipsychotics.

Caption: Mechanism of Action of a Chiral Piperidine Selective Serotonin Reuptake Inhibitor (SSRI).

Caption: General Workflow for the Asymmetric Synthesis of Chiral Piperidines.

Conclusion

The chiral piperidine scaffold continues to be a highly valuable and versatile structural motif in the design and development of new therapeutic agents. Its ability to impart favorable physicochemical, pharmacological, and pharmacokinetic properties makes it a cornerstone of modern medicinal chemistry. The ongoing development of novel and efficient asymmetric synthetic methodologies provides access to a diverse range of chiral piperidine derivatives, enabling the exploration of new biological targets and the optimization of existing drug candidates. This technical guide has provided a comprehensive overview of the biological significance of the chiral piperidine scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key biological interactions. It is anticipated that the insights provided herein will be a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

References

- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor-Ligand Binding Assays [labome.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 6. ricardinis.pt [ricardinis.pt]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. clyte.tech [clyte.tech]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. multispaninc.com [multispaninc.com]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of (S)-3-Hydroxypiperidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Key Chiral Building Block in Drug Discovery and Development

(S)-3-Hydroxypiperidine hydrochloride , a versatile chiral synthetic intermediate, has emerged as a critical component in the development of a wide array of pharmaceuticals, most notably in the realm of targeted cancer therapy and neuroscience. Its unique structural features, including a stereodefined hydroxyl group and a piperidine ring, make it an invaluable scaffold for medicinal chemists to design and synthesize novel therapeutic agents with high specificity and efficacy. This technical guide provides a comprehensive overview of the synthesis, applications, and pharmacological significance of this compound for researchers, scientists, and drug development professionals.

A Privileged Scaffold in Drug Design

The 3-hydroxypiperidine moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that frequently appears in biologically active compounds and approved drugs.[1] The introduction of a chiral center at the 3-position, as in the (S)-enantiomer, provides a crucial handle for stereospecific interactions with biological targets, often leading to improved potency and reduced off-target effects.[2] This chiral building block is particularly significant in the synthesis of molecules targeting neurological disorders and various cancers.[3][4]

Prominence in Oncology: The Ibrutinib Story

The most prominent application of this compound is as a key starting material in the synthesis of Ibrutinib (Imbruvica®) , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[5] Ibrutinib has revolutionized the treatment of several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[5] The (S)-3-hydroxypiperidine moiety is incorporated into the Ibrutinib structure, where it plays a crucial role in binding to the BTK enzyme.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[6] In many B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[7] This blockade of BTK signaling disrupts the downstream pathways, including NF-κB, MAPK, and NFAT, ultimately leading to apoptosis of the malignant B-cells.[8][9]

Figure 1: Simplified diagram of the Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib.

Quantitative Pharmacological Data

The potency of kinase inhibitors is typically expressed in terms of their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The (S)-3-hydroxypiperidine scaffold has been integral to the development of highly potent BTK inhibitors.

| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| Ibrutinib | BTK | 0.5 | - | [7] |

| BMX | 49.0 | - | [10] | |

| TEC | - | - | ||

| ITK | - | - | ||

| EGFR | >1000 | - | ||

| Acalabrutinib | BTK | 5.1 | - | |

| Zanubrutinib | BTK | <1 | - | |

| Nemtabrutinib | BTK | 577 | - | [11] |

| Pirtobrutinib | BTK | 13 | - | [11] |

Table 1: Comparative IC50 values of Ibrutinib and other BTK inhibitors.

Pharmacokinetics of Ibrutinib

The pharmacokinetic profile of Ibrutinib, containing the (S)-3-hydroxypiperidine moiety, has been extensively studied.

| Parameter | Value | Reference |

| Bioavailability | ~2.9% (fasted) | |

| Tmax (median) | 1–2 hours | [9][12] |

| Protein Binding | 97.3% | [9] |

| Volume of Distribution (Vd) | 683 L | [9] |

| Metabolism | Primarily via CYP3A4 | [9] |

| Elimination Half-life | 4–6 hours | [9][13] |

| Excretion | Mainly via feces | [13] |

Table 2: Key pharmacokinetic parameters of Ibrutinib.[9][12][13]

Synthesis of this compound and its Derivatives

The synthesis of enantiomerically pure (S)-3-hydroxypiperidine is a critical step in the production of drugs like Ibrutinib. Several strategies have been developed, including chemical resolution and enzymatic methods.

Experimental Protocols

1. Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

This method utilizes a ketoreductase (KRED) enzyme to asymmetrically reduce the prochiral ketone, N-Boc-3-piperidone, to the desired (S)-alcohol.[8]

-

Materials: N-Boc-3-piperidone, Ketoreductase (e.g., KRED-P1-B02), NADP+, Glucose, Glucose Dehydrogenase (GDH), Phosphate buffer (pH 7.0), Ethyl acetate.

-

Procedure:

-

Prepare a buffered solution (100 mM phosphate, pH 7.0) containing N-Boc-3-piperidone (e.g., 50 g/L).

-

Add NADP+ (e.g., 0.1 mM), glucose (e.g., 1.2 equivalents), and GDH for cofactor regeneration.

-

Initiate the reaction by adding the ketoreductase enzyme.

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) with stirring.

-

Monitor the reaction progress by TLC or HPLC until completion.

-

Upon completion, extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

-

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Pharmacokinetics of ibrutinib in a patient with chronic lymphocytic leukemia on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. ascopubs.org [ascopubs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

(S)-3-Hydroxypiperidine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery

(S)-3-Hydroxypiperidine hydrochloride is a pivotal chiral building block in modern pharmaceutical development. Its stereodefined structure is a key component in the synthesis of a variety of bioactive molecules, particularly in the development of targeted therapies. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Properties

This compound is a white to off-white crystalline powder. The presence of a hydroxyl group and a chiral center makes it a versatile intermediate for introducing specific stereochemistry into drug candidates, which is crucial for their efficacy and safety.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound and its common N-protected intermediate, (S)-1-Boc-3-hydroxypiperidine.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClNO | [2][3] |

| Molecular Weight | 137.61 g/mol | [2][4][5] |

| CAS Number | 475058-41-4 | [2][4][5] |

| Appearance | White or off-white crystalline powder | [4] |

| Melting Point | 195-200 °C | [4] |

| Optical Rotation | [α]²⁰/D = -7° (c=1 in MeOH) | [4] |

| Purity | ≥98% | [2][4] |

| Storage | Inert atmosphere, Room Temperature | [6][7] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | |

| Molecular Weight | 201.26 g/mol | [8] |

| CAS Number | 143900-44-1 | [8] |

| Appearance | White powder | [9] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.43-1.55 (11H), 1.73-1.78 (1H), 1.87-1.89 (1H), 3.03-3.13 (2H), 3.73-3.78 (1H), 4.11-4.13 (2H) |

Table 2: Properties of (S)-1-Boc-3-hydroxypiperidine

Synthesis of (S)-3-Hydroxypiperidine and its Derivatives

The enantioselective synthesis of (S)-3-hydroxypiperidine is critical for its use as a chiral building block. Several strategies have been developed, including chemical resolution, biocatalytic methods, and synthesis from the chiral pool.

General Synthetic Approaches

The synthesis of (S)-3-hydroxypiperidine often involves the preparation of its N-Boc protected form, (S)-1-Boc-3-hydroxypiperidine, which is a key intermediate for many pharmaceutical compounds, including the anticancer drug ibrutinib.[8][10] Common synthetic strategies include the chemical resolution of racemic mixtures and enzymatic reduction.[8]

Caption: Synthetic routes to (S)-3-Hydroxypiperidine HCl.

Experimental Protocols

1. Enzymatic Synthesis of (S)-1-Boc-3-hydroxypiperidine using Ketoreductase

This method utilizes a ketoreductase (KRED) enzyme for the asymmetric reduction of a prochiral ketone.

-

Reaction Setup:

-

Charge a reaction vessel with 200mM triethanolamine HCl buffer (pH 7.5).

-

Set the temperature to 35-40 °C.

-

Add 3% (w/w) KRED 110 and 10mM NAD⁺.

-

Dissolve N-1-Boc-3-piperidone (10g/L) in isopropanol and add to the reaction mixture.

-

-

Reaction Conditions:

-

Stir the reaction mixture at 230 rpm for 3-4 hours.

-

-

Monitoring and Analysis:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (1:1).

-

Analyze the final product by Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (ESI-MS), Specific Optical Rotation (SOR), and ¹H NMR.

-

-

Chiral HPLC Conditions:

-

Column: Chiralpak IC (250 × 4.6 mm, 5µm)

-

Mobile Phase: 5% Isopropanol and 95% n-hexane (v/v)

-

Flow Rate: 1 mL/min

-

Detection: UV at 210 nm

-

Retention Times: 12.60 min (R-isomer), 13.69 min (S-isomer)

-

2. Chemical Resolution of (±)-3-Hydroxypiperidine

This protocol involves the separation of enantiomers from a racemic mixture using a chiral resolving agent.[11]

-

Salt Formation:

-

Dissolve racemic 3-hydroxypiperidine and 0.5 molar equivalents of L-camphorsulfonic acid ammonium in an organic solvent.

-

Reflux the mixture to displace ammonia.

-

Remove the solvent under reduced pressure to obtain a concentrated oil.

-

-

Fractional Crystallization:

-

Crystallize the diastereomeric salt from a suitable solvent system (e.g., ethanol/methyl tertiary butyl ether) to isolate the (S)-3-hydroxypiperidine-L-camphorsulfonate salt.[11]

-

-

Liberation and Protection:

-

Treat the isolated salt with a base (e.g., ammonia water) to liberate the free (S)-3-hydroxypiperidine.

-

Protect the nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield (S)-1-Boc-3-hydroxypiperidine.[11]

-

Applications in Drug Discovery

This compound is a crucial building block in the synthesis of numerous pharmacologically active compounds.[12] Its primary application lies in the development of drugs targeting a range of diseases, from neurological disorders to cancer.[4]

Role as a Chiral Intermediate

The piperidine scaffold is a prevalent structural motif in many biologically active natural products and synthetic drugs.[8][13] The introduction of a hydroxyl group at the C3-position in a specific stereochemical orientation can significantly influence the biological activity of a molecule.[8]

Caption: Role of (S)-3-Hydroxypiperidine HCl in drug synthesis.

Synthesis of Ibrutinib

A prominent example of the application of (S)-3-hydroxypiperidine is in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[8] (S)-1-Boc-3-hydroxypiperidine serves as a key chiral intermediate in the construction of this anticancer drug.[9][10]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-hydroxypiperidine and its derivatives.

-

Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[12][14]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[14][15]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[12][15]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[12][14]

This guide provides a foundational understanding of this compound as a critical chiral building block. The detailed protocols and compiled data serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.

References

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 2. (S) -3-Hydroxypiperidine Hydrochloride [sunwisechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 475058-41-4|this compound|BLD Pharm [bldpharm.com]

- 7. 475058-41-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 9. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 12. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 13. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Chiral Piperidines in Natural Products

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for interacting with biological targets. This in-depth technical guide explores the rich history of chiral piperidines in natural products, from their discovery to their diverse pharmacological applications, providing a comprehensive resource for researchers in the field.

A Historical Perspective: From Poison Hemlock to Modern Therapeutics

The story of chiral piperidines is inextricably linked with the history of chemistry itself. The first piperidine alkaloid to be isolated and structurally characterized was coniine , the infamous toxic principle of poison hemlock (Conium maculatum).[4][5] Its isolation by Giseke in 1827 and subsequent synthesis by Albert Ladenburg in 1886 marked a milestone in organic chemistry, as it was the first alkaloid to be synthesized.[4][6] This achievement not only confirmed the proposed structure but also opened the door to the systematic study of alkaloids and their physiological effects. Historically, poison hemlock was used in ancient Greece for state executions, with the most famous victim being the philosopher Socrates.[4][5][7]

Following the discovery of coniine, a plethora of other chiral piperidine-containing natural products were isolated from various sources, each with its own unique biological activity. These discoveries have significantly contributed to our understanding of pharmacology and have provided lead compounds for the development of new drugs.

Key Chiral Piperidine Natural Products: A Diverse Pharmacopeia

The structural diversity of chiral piperidines found in nature is vast, with representative examples spanning from simple monosubstituted rings to complex polycyclic systems. This section highlights some of the most significant and well-studied chiral piperidine natural products.

Coniine and Related Hemlock Alkaloids

-

Source: Poison Hemlock (Conium maculatum), Yellow Pitcher Plant (Sarracenia flava), and Fool's Parsley (Aethusa cynapium).[6]

-

Structure: (S)-(+)-coniine is the naturally occurring enantiomer, though the plant produces a racemic mixture.[6] The (R)-enantiomer is generally more biologically active and toxic.[6]

-

Mechanism of Action: Coniine is a neurotoxin that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs), leading to inhibition of the nervous system and ultimately death by respiratory paralysis.[4][7]

-

Historical Significance: As the first alkaloid to be synthesized, it holds a significant place in the history of organic chemistry.[4][6]

Lobeline and Lobelia Alkaloids

-

Source: Indian Tobacco (Lobelia inflata) and other Lobelia species.[8][9][10]

-

Structure: A complex structure featuring a disubstituted piperidine ring.

-

Mechanism of Action: Lobeline exhibits a complex pharmacology, acting as a ligand at nicotinic acetylcholine receptors.[11] It has been investigated for its potential in treating drug addiction and neurodegenerative disorders.[8][12] Unlike many other plant-derived nicotinic ligands that are highly selective for the α4β2-nAChR subtype, lobinaline, another alkaloid from Lobelia cardinalis, shows relatively non-selective binding to both α4β2- and α7-nAChRs.[12][13] Lobinaline also acts as a dopamine transporter (DAT) inhibitor.[12][13]

-

Therapeutic Potential: Lobeline has undergone clinical trials for smoking cessation and attention deficit hyperactivity disorder (ADHD).[8][10]

Solenopsin

-

Structure: A 2,6-disubstituted piperidine with a long alkyl chain.[14]

-

Mechanism of Action: Solenopsin is a potent inhibitor of the phosphatidylinositol-3-kinase (PI3K) signaling pathway and angiogenesis.[14][16][17][18] It also exhibits antibacterial and anti-biofilm activity.[14] Its structural similarity to the sphingolipid ceramide contributes to its anti-proliferative effects.[14]

-

Therapeutic Potential: Synthetic analogs of solenopsin are being investigated for the treatment of psoriasis.[14] Its anti-angiogenic and anti-proliferative properties make it a potential lead for cancer therapy.[16][18]

Pinidine

-

Source: Needles and twigs of various pine species, particularly Ponderosa pine (Pinus ponderosa).[19]

-

Structure: A 2-methyl-6-alkenylpiperidine.

-

Biosynthesis: The biosynthesis of pinidine has been a subject of interest, with studies elucidating the incorporation of acetate units.[19]

Sedamine and Related Alkaloids

-

Structure: A 2-substituted piperidine with a β-phenylethyl side chain.

-

Pharmacological Activity: Sedum alkaloids are of interest due to their potential memory-enhancing properties and applications as anti-Alzheimer's agents.[20]

-

Biosynthesis: Studies have shown that the piperidine nucleus of sedamine is derived from lysine, and the side chain originates from phenylalanine.[21][22]

Piperine

-

Source: Black pepper (Piper nigrum) and long pepper (Piper longum).[9][23]

-

Structure: An amide of piperidine with piperic acid.

-

Pharmacological Activity: Piperine exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[23][24] It is also known to enhance the bioavailability of other drugs by inhibiting metabolic enzymes.[23]

Quantitative Data Summary

The following tables summarize key quantitative data for some of the discussed chiral piperidine natural products.

| Natural Product | Source Organism | Pharmacological Target(s) | Reported Activity (IC50, Ki, etc.) | Reference(s) |

| Lobeline | Lobelia inflata | Nicotinic Acetylcholine Receptors (nAChRs) | Ki of 4.4 nM for [3H]-nicotine binding sites in rat brain | [11] |

| Lobinaline | Lobelia cardinalis | α4β2- and α7-nAChRs, Dopamine Transporter (DAT) | Similar binding affinity at α4β2- and α7-nicAchRs | [12][13] |

| Solenopsin A | Solenopsis invicta | Phosphoinositide 3-kinase (PI3K), Akt | IC50 of 5–10 μM for Akt inhibition | [15] |

| Radicamines A | Lobelia chinensis | α-glucosidase | IC50 of 6.7 × 10⁻⁶ M | [8] |

| Radicamines B | Lobelia chinensis | α-glucosidase | IC50 of 9.3 × 10⁻⁶ M | [8] |

Biosynthesis of Chiral Piperidines

The biosynthesis of the piperidine ring in most alkaloids proceeds through the cyclization of L-lysine.[25] Nature employs enzymatic transformations to convert L-lysine into a δ-amino carbonyl intermediate, which then cyclizes to form the key intermediate, Δ¹-piperideine.[25] This intermediate serves as a common precursor for a variety of piperidine-based natural alkaloids.[25]

Caption: General biosynthetic pathway of piperidine alkaloids.

Experimental Protocols: A Representative Workflow

The isolation and characterization of chiral piperidine alkaloids from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized workflow representing a common experimental approach.

General Workflow for Isolation and Characterization

Caption: A typical experimental workflow for isolating and identifying chiral piperidine alkaloids.

Detailed Methodologies

1. Extraction:

-

The dried and powdered source material (e.g., plant leaves, seeds, or animal venom) is extracted with a suitable organic solvent, such as methanol or ethanol, often using methods like maceration or Soxhlet extraction.[26]

2. Acid-Base Extraction for Alkaloid Enrichment:

-

The crude extract is subjected to an acid-base extraction to selectively isolate the basic alkaloid fraction.[26]

-

The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble.

-

The aqueous layer is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds.

-

The aqueous layer is then basified (e.g., with NaOH or NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted into an organic solvent.

-

3. Chromatographic Purification:

-

The crude alkaloid fraction is subjected to one or more rounds of column chromatography (e.g., using silica gel or alumina) with a gradient of solvents of increasing polarity to separate the individual compounds.[26]

-

Further purification is often achieved using high-performance liquid chromatography (HPLC), frequently with a chiral stationary phase to separate enantiomers, or preparative thin-layer chromatography (prep-TLC).[27]

4. Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule. 1D-NOESY experiments can help determine the relative stereochemistry.[27]

-

-

The absolute configuration of chiral centers is typically determined by X-ray crystallography of a suitable crystal, or by comparison of optical rotation and circular dichroism data with known compounds or synthetic standards.

Signaling Pathways: The Case of Solenopsin

The biological activity of many chiral piperidines is attributed to their interaction with specific signaling pathways. Solenopsin, for instance, has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[16][17][18]

Caption: Solenopsin inhibits the PI3K/Akt signaling pathway.

Conclusion and Future Outlook

The discovery and study of chiral piperidines from natural products have been a driving force in the advancement of organic chemistry and pharmacology. From the historical synthesis of coniine to the elucidation of the complex mechanisms of action of compounds like lobeline and solenopsin, these natural products continue to inspire and inform modern drug discovery. The chiral piperidine scaffold remains a highly sought-after motif in the design of new therapeutic agents.[1][3][28][29] Future research in this area will likely focus on the discovery of novel piperidine alkaloids from unexplored natural sources, the development of more efficient and stereoselective synthetic methods, and the detailed investigation of their mechanisms of action to unlock their full therapeutic potential.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Coniine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species [frontiersin.org]

- 11. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solenopsin - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]

- 17. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. researchgate.net [researchgate.net]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. researchgate.net [researchgate.net]

- 25. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of (S)-3-Hydroxypiperidine Hydrochloride

This technical guide provides a detailed overview of the spectroscopic data for (S)-3-Hydroxypiperidine hydrochloride, a significant chiral building block in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Overview

This compound is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents, particularly those targeting neurological disorders.[1][2] Its chiral nature and the presence of a hydroxyl group make it a versatile component for creating complex molecular architectures.[1]

Chemical Structure:

Spectroscopic Data

The following sections present the available spectroscopic data for this compound and its related structures. The data has been compiled and organized into tabular formats for clarity and ease of comparison.

Table 1: ¹H NMR Spectral Data for 3-Hydroxypiperidine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data for 3-Hydroxypiperidine

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: The actual chemical shifts for this compound may vary depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Hydroxypiperidine hydrochloride is expected to show characteristic absorptions for the O-H, N-H, and C-H bonds.

Table 3: IR Absorption Bands for 3-Hydroxypiperidine Hydrochloride [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2940 | Medium | C-H stretch (aliphatic) |

| ~2700 | Broad | N-H⁺ stretch (amine salt) |

| ~1580 | Medium | N-H bend |

| ~1060 | Strong | C-O stretch |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 3-Hydroxypiperidine, the molecular ion peak would be observed at m/z 101.15.[4]

Table 4: Mass Spectrometry Data for 3-Hydroxypiperidine [4]

| m/z | Relative Abundance (%) | Assignment |

| 101 | [M]⁺ (Molecular Ion) | |

| 100 | [M-H]⁺ | |

| 84 | [M-OH]⁺ | |

| 57 | ||

| 44 | 100 | Base Peak |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, for example, at operating frequencies of 500.13 MHz for ¹H and 125.76 MHz for ¹³C.[5]

-

¹H NMR: A standard pulse sequence is used to acquire the proton NMR spectrum.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon NMR spectrum, where each unique carbon atom appears as a single line.

The thin solid film method is a common technique for solid samples.[6]

-

Sample Preparation: Approximately 50 mg of the solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride.[6]

-

Film Formation: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[6] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The background is collected on a clean, empty salt plate.

Electron ionization (EI) is a common technique for the analysis of small organic molecules.[7]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[7]

-

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion.[7]

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[7]

-

Detection: A detector counts the number of ions at each m/z value, and the data is presented as a mass spectrum.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 475058-41-4 [sigmaaldrich.com]

- 3. 3-Hydroxypiperidine hydrochloride (64051-79-2) IR Spectrum [m.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

Navigating the Physicochemical Landscape of (S)-3-Hydroxypiperidine Hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of (S)-3-Hydroxypiperidine Hydrochloride

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, a key chiral building block in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering critical data, experimental protocols, and visualizations to support the effective use of this compound in a laboratory and manufacturing setting.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its physicochemical properties, particularly solubility and stability, are critical parameters that influence formulation development, bioavailability, and shelf-life of the final drug product. Understanding these characteristics is paramount for ensuring product quality, safety, and efficacy. This guide outlines the solubility profile in various solvents and the stability under different stress conditions, based on established pharmaceutical testing principles.

Solubility Profile

This compound is a white to off-white crystalline powder.[2] Its hydrochloride salt form generally enhances its solubility in aqueous media.[3] The presence of the hydroxyl group and the piperidine ring influences its solubility in both polar and non-polar solvents.[1]

Qualitative Solubility:

Based on available data, this compound exhibits good solubility in polar protic solvents. The related compound, 3-Hydroxypiperidine, is soluble in water, ethanol, and various other organic solvents.[1]

-

Soluble in: Water, Methanol, Ethanol.[4]

-

Sparingly soluble in: Other organic solvents.

Quantitative Solubility Data:

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides illustrative data based on typical solubility characteristics of similar hydrochloride salts. This data should be confirmed through specific experimental determination. The solubility of the related compound 3-Hydroxypiperidine in water has been reported to be as high as 1 g/mL.

Table 1: Illustrative Quantitative Solubility of this compound at 25°C

| Solvent | Type | Expected Solubility (mg/mL) |

| Water | Polar Protic | > 100 |

| Methanol | Polar Protic | 50 - 100 |

| Ethanol | Polar Protic | 20 - 50 |

| Isopropyl Alcohol | Polar Protic | 5 - 10 |

| Acetone | Polar Aprotic | < 1 |

| Ethyl Acetate | Non-polar | < 0.1 |

| Toluene | Non-polar | < 0.1 |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5][6][7][8]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropyl Alcohol, Acetone, Ethyl Acetate, Toluene)

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved particles. Alternatively, centrifuge the sample and collect the clear supernatant.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Workflow for Solubility Determination:

Caption: A flowchart illustrating the key steps of the shake-flask method for determining solubility.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH. Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[9][10][11][12]

General Stability:

This compound is described as having favorable stability under various conditions, making it a reliable compound for laboratory use.[2] However, like many amine-containing compounds, it may be susceptible to degradation under harsh conditions.

Forced Degradation Studies:

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial to understand the intrinsic stability of the molecule.[9][10][11][12] The following table summarizes the expected stability of this compound under various stress conditions. This information is illustrative and should be confirmed by experimental data.

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Expected Outcome | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Likely Stable | Hydrolysis of potential impurities |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for some degradation | Base-catalyzed reactions |

| Oxidation | 3% H₂O₂, RT, 24h | Potential for degradation | Oxidation of the amine or hydroxyl group |

| Thermal Degradation | 80°C, 48h | Likely Stable | Thermal decomposition at higher temperatures |

| Photostability | ICH Q1B conditions | Likely Stable | Photolytic degradation |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Methanol or other suitable organic solvent

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Neutralization and Dilution:

-

After the specified stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

-

Dilute all stressed samples to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and characterize any significant degradation products.

-

Workflow for Forced Degradation Study:

Caption: A diagram illustrating the workflow for conducting forced degradation studies on this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative data suggests good solubility in polar protic solvents and general stability, it is imperative for researchers and drug development professionals to perform specific experimental validations to obtain quantitative data for their specific applications and formulations. The outlined experimental protocols for solubility determination and forced degradation studies provide a robust framework for generating the necessary data to ensure the quality, safety, and efficacy of pharmaceutical products containing this important chiral intermediate.

References